molecular formula C21H26N6 B14600244 5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine CAS No. 59663-56-8

5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine

Cat. No.: B14600244
CAS No.: 59663-56-8
M. Wt: 362.5 g/mol
InChI Key: ZTYJORHQNPFECI-UHFFFAOYSA-N
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Description

5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dimethylamino groups attached to phenyl rings, which are further connected to a triazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine typically involves the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents such as triphosgene . The reaction conditions often include the use of a solvent like dioxane and catalysts such as DABCO and copper (II) acetate . The process involves the condensation of two molecules of arylhydrazone at elevated temperatures to form the desired triazine derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes and pigments. The compound’s unique structure makes it valuable in the development of new chemical reactions and materials.

    Biology: The compound’s ability to interact with biological molecules makes it useful in biochemical studies and drug development.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways . The presence of dimethylamino groups enhances its ability to form stable complexes with target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine stands out due to its triazine core, which imparts unique chemical and physical properties. This structural feature enhances its stability and reactivity, making it more versatile in various applications compared to similar compounds.

Properties

CAS No.

59663-56-8

Molecular Formula

C21H26N6

Molecular Weight

362.5 g/mol

IUPAC Name

5,6-bis[4-(dimethylamino)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine

InChI

InChI=1S/C21H26N6/c1-25(2)17-11-7-15(8-12-17)19-20(23-24-21(22-19)27(5)6)16-9-13-18(14-10-16)26(3)4/h7-14H,1-6H3

InChI Key

ZTYJORHQNPFECI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=C(N=NC(=N2)N(C)C)C3=CC=C(C=C3)N(C)C

Origin of Product

United States

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